Mogroside IV

Vue d'ensemble

Description

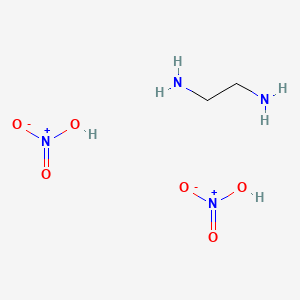

Mogroside IV is a natural sweetener derived from the mogrosides of the Momordica grosvenori plant. It is a non-caloric, non-nutritive sweetener that has been used in traditional Chinese medicine for centuries and is now gaining popularity in the food and beverage industry as an alternative to sugar and artificial sweeteners. Mogroside IV has been found to have a variety of health benefits, including anti-inflammatory, anti-diabetic, and anti-cancer properties.

Applications De Recherche Scientifique

Reproductive Biology : Mogroside V, closely related to Mogroside IV, showed promising effects in improving porcine oocyte in vitro maturation and subsequent embryonic development. This study demonstrated that Mogroside V supplementation reduces intracellular reactive oxygen species levels and enhances mitochondrial function, promoting oocyte maturation (Nie et al., 2019).

Metabolic Effects : Research on Mogroside derivatives, including Mogroside IV, indicated their role in improving glucose metabolism and insulin resistance. Specifically, Mogroside V was found to have the most significant hypoglycemic effect, suggesting these compounds' potential in managing diabetes (Liu et al., 2019).

Anti-Inflammatory and Antioxidant Properties : A study revealed that Mogroside V effectively protected against LPS-induced acute lung injury in mice. This protection was associated with reduced airway inflammation and decreased activation of inflammatory pathways (Shi et al., 2014).

Cancer Research : Mogroside IVe, another variant of Mogroside IV, was found to inhibit the proliferation of colorectal and throat cancer cells. This effect was linked to the regulation of critical cancer-related pathways, suggesting its potential in cancer therapy (Liu et al., 2016).

Hepatic Protection : Another study found that Mogroside IVE, related to Mogroside IV, attenuates liver fibrosis in mice. It was observed to inhibit hepatic stellate cell activation and downregulate TLR4-mediated pathways, indicating its therapeutic potential for liver fibrosis treatment (Cao et al., 2018).

Metabolism and Distribution : The metabolism and distribution of Mogroside V in rats were extensively studied, providing insights into its biotransformation and the effective forms of the compound in vivo. This research is crucial for understanding how Mogroside V and related compounds are processed in the body (Xu et al., 2015).

Plant Metabolic Engineering : Advanced metabolic engineering techniques have been employed to synthesize diverse mogrosides, including Mogroside IV, in plants like Nicotiana benthamiana and Arabidopsis thaliana. This approach aims to enhance the production of mogrosides for various applications (Liao et al., 2022).

Anti-pancreatic Cancer Properties : Another interesting study highlighted the anti-pancreatic cancer properties of Mogroside V, indicating its potential as a therapeutic agent in treating pancreatic cancer (Liu et al., 2016).

Propriétés

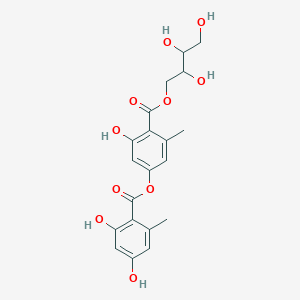

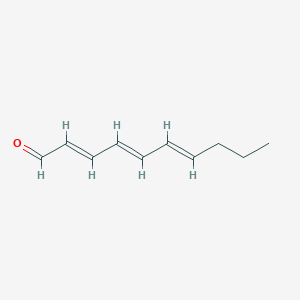

IUPAC Name |

2-[[6-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPAFPPCKSYACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mogroside IV | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

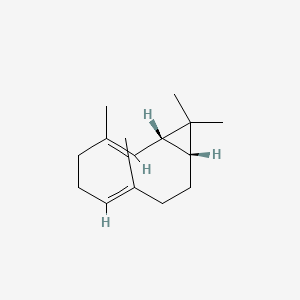

![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)

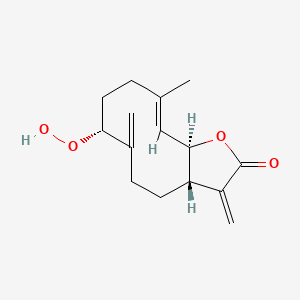

![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)

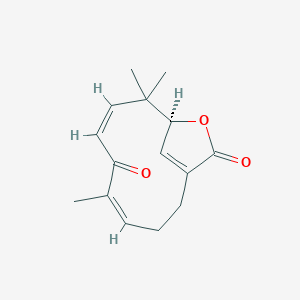

![7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene](/img/structure/B1253129.png)

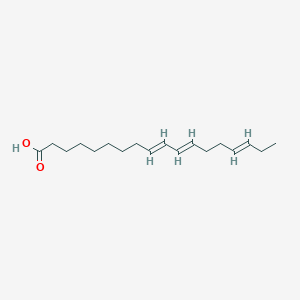

![4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B1253139.png)